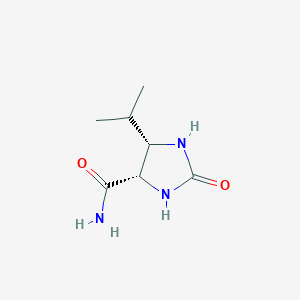
4-Imidazolidinecarboxamide,5-(1-methylethyl)-2-oxo-,(4S-cis)-(9CI)
Description
4-Imidazolidinecarboxamide,5-(1-methylethyl)-2-oxo-,(4S-cis)-(9CI) is a chiral compound with a unique structure that includes an imidazolidine ring. This compound is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.
Propriétés
Numéro CAS |
134453-09-1 |
|---|---|
Formule moléculaire |
C7H13N3O2 |
Poids moléculaire |
171.2 g/mol |
Nom IUPAC |
(4S,5S)-2-oxo-5-propan-2-ylimidazolidine-4-carboxamide |
InChI |
InChI=1S/C7H13N3O2/c1-3(2)4-5(6(8)11)10-7(12)9-4/h3-5H,1-2H3,(H2,8,11)(H2,9,10,12)/t4-,5-/m0/s1 |
Clé InChI |
ONNFYALWDACEBK-WHFBIAKZSA-N |
SMILES |
CC(C)C1C(NC(=O)N1)C(=O)N |
SMILES isomérique |
CC(C)[C@H]1[C@H](NC(=O)N1)C(=O)N |
SMILES canonique |
CC(C)C1C(NC(=O)N1)C(=O)N |
Synonymes |
4-Imidazolidinecarboxamide,5-(1-methylethyl)-2-oxo-,(4S-cis)-(9CI) |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazolidinecarboxamide,5-(1-methylethyl)-2-oxo-,(4S-cis)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino acid derivative with an isocyanate, followed by cyclization to form the imidazolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Imidazolidinecarboxamide,5-(1-methylethyl)-2-oxo-,(4S-cis)-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the imidazolidine ring is opened or modified using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
4-Imidazolidinecarboxamide,5-(1-methylethyl)-2-oxo-,(4S-cis)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-Imidazolidinecarboxamide,5-(1-methylethyl)-2-oxo-,(4S-cis)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S,5S)-1,2-dithiane-4,5-diol: Shares a similar chiral structure but contains sulfur atoms in the ring.
(4S,5S)-4-(4-nitrophenyl)-1-aza-3,7-dioxabicyclo[3.3.0]octane: Another chiral compound with a different ring system and functional groups.
Uniqueness
4-Imidazolidinecarboxamide,5-(1-methylethyl)-2-oxo-,(4S-cis)-(9CI) is unique due to its specific imidazolidine ring structure and the presence of both an oxo and a carboxamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


